REACTION_CXSMILES
|
C1N=CN([C:6](N2C=NC=C2)=[O:7])C=1.[NH2:13][CH:14]([C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1)[C:15]1([OH:21])[CH2:20][CH2:19][O:18][CH2:17][CH2:16]1>C1COCC1.C([O-])(O)=O.[Na+].C(Cl)Cl>[C:22]1([CH:14]2[C:15]3([CH2:20][CH2:19][O:18][CH2:17][CH2:16]3)[O:21][C:6](=[O:7])[NH:13]2)[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1 |f:3.4|
|
Name
|
|
Quantity
|
451 mg
|
Type
|
reactant
|
Smiles
|
NC(C1(CCOCC1)O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred under argon for ˜5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The separated aqueous layer was extracted with DCM (2×)
|
Type
|
WASH
|
Details
|
the combined organic layers were washed with 0.5N aqueous HCl solution and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered off
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography [SiO2, 12 g, 0-100% heptane/ethyl acetate]
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C1NC(OC12CCOCC2)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |